Selectivity Over DPP‑8 and DPP‑9: TS‑021 Exhibits >600‑Fold and >1,200‑Fold Windows
TS‑021 demonstrates a selectivity index of > 600‑fold against DPP‑8 and > 1,200‑fold against DPP‑9, based on in vitro enzyme inhibition assays. For comparison, the early‑stage DPP‑IV inhibitor talabostat (PT‑100) shows IC₅₀ values of 4 nM and 11 nM against DPP‑8 and DPP‑9, respectively—a selectivity window of only ~1–2 orders of magnitude—while TS‑021 maintains > 600‑fold and > 1,200‑fold margins [1]. This level of selectivity is particularly relevant because inhibition of DPP‑8/9 has been linked to alopecia, thrombocytopenia, and gastrointestinal toxicity in preclinical models, making TS‑021 a preferred tool for chronic in vivo studies where off‑target safety concerns must be minimized [1].
| Evidence Dimension | Selectivity over DPP‑8 and DPP‑9 |
|---|---|
| Target Compound Data | DPP‑8: >600‑fold; DPP‑9: >1,200‑fold; other peptidases: >15,000‑fold |
| Comparator Or Baseline | Talabostat (PT‑100): DPP‑8 IC₅₀ = 4 nM; DPP‑9 IC₅₀ = 11 nM; selectivity window ~1–2 orders of magnitude |
| Quantified Difference | TS‑021 selectivity margin is >10‑fold greater than talabostat |
| Conditions | Recombinant human DPP‑8 and DPP‑9 enzyme assays; TS‑021 data from Tajima et al. 2011; talabostat data from Selleck Chemicals database |
Why This Matters
High selectivity over DPP‑8/9 reduces the likelihood of confounding off‑target toxicities in long‑term in vivo experiments, ensuring cleaner interpretation of DPP‑IV‑mediated metabolic effects.
- [1] Tajima A, Yamamoto K, Kozakai A, Okumura-Kitajima L, Mita Y, Kitano K, Jingu S, Nakaike S. (2011). (2S,4S)-4-Fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate (TS-021) is a selective and reversible dipeptidyl peptidase IV inhibitor. Eur J Pharmacol, 655(1-3):99-107. View Source
